2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
2-(2-Furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound featuring a fused pyrido-naphthyridine-dione core. Its structure includes a furylmethyl group at position 2 and a methoxypropyl chain at position 6. These substituents likely influence its physicochemical properties, such as solubility and lipophilicity, as well as its interactions with biological targets.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-26-10-3-7-22-8-5-17-15(19(22)24)12-16-18(21-17)6-9-23(20(16)25)13-14-4-2-11-27-14/h2,4-6,8-9,11-12H,3,7,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSVRCFERXSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrido[4,3-b][1,6]naphthyridine core, followed by the introduction of the furylmethyl and methoxypropyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow techniques. These methods allow for the efficient and consistent production of the compound, ensuring that it meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of naphthyridines, including this compound, exhibit significant biological activities. Key areas of interest include:
- Anticancer Activity : Naphthyridine derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition : Some derivatives are known to act as enzyme inhibitors, which can be beneficial in treating diseases where enzyme activity contributes to pathophysiology.
Applications in Medicinal Chemistry
The unique properties of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione make it suitable for various applications:
- Drug Development : The compound's structural features may enhance its specificity towards certain biological targets compared to other naphthyridine analogs.
- Biological Research : It can serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.
- Therapeutic Agents : Given its potential anticancer and antimicrobial properties, it may be explored as a therapeutic agent in clinical settings.
Case Studies and Research Findings
Several studies have focused on the biological activities of naphthyridine derivatives:
- Study on Anticancer Effects : A study demonstrated that certain naphthyridine derivatives could effectively inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.
- Antimicrobial Efficacy : Research showed that compounds similar to the target compound displayed significant antibacterial activity against multi-drug resistant strains.
- Enzyme Inhibitor Research : Investigations into enzyme inhibition revealed that some derivatives could effectively inhibit specific enzymes involved in metabolic pathways related to cancer progression.
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
Substituent Effects :
- The furylmethyl group in the target compound may enhance π-π stacking interactions with aromatic residues in enzyme binding sites compared to the cyclohexyl group in its analog .
- The methoxypropyl chain likely increases solubility in polar solvents relative to the hydroxyethyl substituent in the fragment-screened analog .
- Tosyl-protected intermediates (e.g., 1-cyclohexyl-7-tosyl derivative) highlight the importance of protecting groups in synthetic pathways, which may influence reactivity and yield .
- Analogs with carboxylic acid groups (e.g., 8-(α-hydroxybenzyl)-6-methyl derivative) demonstrate the role of ionizable groups in modulating bioactivity, a feature absent in the target compound .
Synthetic Accessibility :
Research Findings
Fragment Screening : The 2-cyclohexyl-8-(2-hydroxyethyl) analog was identified in crystallographic studies of FAD-dependent oxidoreductases, suggesting that pyrido-naphthyridine-diones may serve as enzyme inhibitors .
Synthetic Challenges : Tosyl-protected intermediates (e.g., from ) underscore the need for precise reaction conditions to avoid byproducts during deprotection or functionalization .
Biological Activity
The compound 2-(2-furylmethyl)-8-(3-methoxypropyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule belonging to the naphthyridine family. Its intricate structure, which includes a pyridine ring fused to a naphthalene-like system and various functional groups, suggests significant potential for diverse biological activities. This article reviews the available literature regarding its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 365.14 g/mol. The presence of the furan and methoxypropyl substituents enhances its chemical reactivity and biological interactions.
Anticancer Activity
Research on naphthyridine derivatives has demonstrated their potential as anticancer agents. For instance, studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. In particular, naphthyridines have been reported to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and modulation of cell cycle regulators like p21 and Ki67 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Aaptamine | H1299 (lung) | 10.47 - 15.03 |
| Naphthyridine Derivative | HeLa (cervical) | Not specified |
| Naphthyridine Derivative | HepG2 (liver) | 0.03 - 8.5 |
Antimicrobial Activity
Naphthyridine derivatives have also been noted for their antimicrobial properties. Compounds derived from this scaffold have shown effectiveness against a range of pathogens, including bacteria and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Neurological Effects
Some studies indicate that naphthyridine derivatives can influence the central nervous system. They may exhibit psychotropic effects or serve as potential treatments for neurological disorders by modulating neurotransmitter systems .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism.
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways associated with cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Combining furan derivatives with pyridines under basic conditions.
- Functional Group Modifications : Employing strategies such as alkylation or acylation to introduce various substituents.
Optimized synthesis protocols are essential for enhancing yield and purity in industrial applications .
Case Studies
A review of literature reveals multiple case studies highlighting the biological efficacy of naphthyridine derivatives:
- Study on Anticancer Properties : Aaptamine from marine sources demonstrated significant cytotoxicity against various cancer cell lines, emphasizing the therapeutic potential of naphthyridines in oncology .
- Antimicrobial Screening : Various naphthyridine derivatives were screened against clinical isolates of bacteria and fungi, revealing promising antimicrobial activity that warrants further exploration.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrido[4,3-b][1,6]naphthyridine-1,9-dione core?
The core structure can be synthesized via cyclization reactions. For example, cyclocondensation of cyano-substituted pyridines with nucleophilic agents (e.g., potassium t-butoxide in dimethylformamide) forms the naphthyridine backbone, as demonstrated in the synthesis of 8-amino-1,7-naphthyridines . Alternative methods include acid-catalyzed cyclization of intermediates like 3-acetyl-2-dicyanomethylene pyridines under controlled temperatures (e.g., H₃PO₄ at 130°C), yielding substituted naphthyridines in high yields . Multi-step routes involving Grignard reagents (e.g., alkylation of aldehydes followed by cyclization with hydrazine) are also effective for introducing substituents .
Q. Which spectroscopic techniques are optimal for characterizing substituents like the 2-furylmethyl group?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.3–8.5 ppm) and furan oxygen proximity effects (deshielding of adjacent protons) .
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹ for dione groups) and furan C-O-C vibrations (~1260 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly cleavage of the methoxypropyl chain (m/z ~101) .
Q. How can solubility challenges during purification be addressed for this hydrophobic compound?
Recrystallization from toluene or isopropanol effectively removes polar impurities, as demonstrated in the purification of 8-amino-1,7-naphthyridines . For highly insoluble derivatives, use mixed solvents (e.g., DCM/hexane) or chromatographic techniques (silica gel with ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products when introducing the methoxypropyl group?
- Temperature Control : Maintain ≤5°C during nucleophilic substitutions (e.g., alkylation with 3-methoxypropyl halides) to prevent over-alkylation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance regioselectivity .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate reactions involving bulky substituents .
Q. What computational methods assist in predicting the reactivity of intermediates in naphthyridine synthesis?
- DFT Calculations : Model transition states for cyclization steps (e.g., B3LYP/6-31G* level) to predict activation barriers and regiochemical outcomes .
- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability, particularly for methoxypropyl group solvation in DMF .
- Docking Studies : Evaluate steric clashes between furylmethyl groups and reagents during substitution reactions .
Q. How should researchers resolve contradictory data on reaction yields reported in literature?
- Parameter Validation : Replicate reactions under identical conditions (e.g., molar ratios, solvent purity) to isolate variables. For example, discrepancies in yields for 1,8-naphthyridine-2-one syntheses may arise from trace moisture in solvents, which hydrolyzes intermediates .
- In Situ Monitoring : Use techniques like HPLC or ¹H NMR kinetics to track intermediate formation and identify side reactions (e.g., degradation of 1,8-naphthyridine-2-ones under basic conditions) .
Q. What strategies mitigate degradation of the furylmethyl group under acidic or oxidative conditions?
- Protecting Groups : Temporarily protect the furan ring with silyl ethers (e.g., TBSCl) during harsh reactions .
- Reductive Environments : Perform reactions under inert atmospheres (N₂/Ar) with reducing agents (e.g., Na₂S₂O₄) to prevent furan oxidation .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Naphthyridine Core Formation
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | KOtBu, DMF, 5°C, 6h | 61–96% | |
| Acid-Catalyzed Cyclization | H₃PO₄, 130°C, 40 min | 73% | |
| Grignard-Alkylation | RMgX, THF, 0°C → RT, followed by hydrazine | 99% |
Q. Table 2. Common Contaminants and Remediation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted cyano-pyridine | Incomplete cyclization | Fractional crystallization |
| Hydrolyzed intermediates | Moisture in solvents | Molecular sieves, anhydrous conditions |
| Over-alkylated byproducts | High-temperature alkylation | Column chromatography (SiO₂) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
